N-(3-Aminopropyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride
Description
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its unique chemical structure, which includes an aminopropyl group, a diazinan-1-yl moiety, and a methoxybenzamide core. It is commonly used in various scientific research applications due to its potential biological activities.
Properties
Molecular Formula |
C15H21ClN4O4 |
|---|---|
Molecular Weight |
356.80 g/mol |
IUPAC Name |
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O4.ClH/c1-23-12-4-3-10(14(21)17-7-2-6-16)9-11(12)19-8-5-13(20)18-15(19)22;/h3-4,9H,2,5-8,16H2,1H3,(H,17,21)(H,18,20,22);1H |
InChI Key |
DHJOSPMTGFTNPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding benzamide through an amidation reaction with an appropriate amine.
Introduction of the Diazinan-1-yl Moiety: The benzamide intermediate undergoes a cyclization reaction with a suitable reagent to introduce the diazinan-1-yl group.
Attachment of the Aminopropyl Group: The final step involves the alkylation of the diazinan-1-yl benzamide with 3-aminopropyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure consistency and efficiency.
Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid.
Reduction: Reduction may produce N-(3-aminopropyl)-3-(2,4-dihydroxy-1,3-diazinan-1-yl)-4-methoxybenzamide.
Substitution: Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors on cell surfaces and altering their signaling pathways.
Affecting Cellular Pathways: Influencing various cellular pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)-4-methoxybenzamide hydrochloride: Lacks the diazinan-1-yl group.
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzamide hydrochloride: Lacks the methoxy group.
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
N-(3-aminopropyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Structural Formula
The structural formula of N-(3-Aminopropyl)-3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzamide hydrochloride can be represented as follows:
Molecular Characteristics
- Molecular Weight: 300.75 g/mol
- CAS Number: Not specifically listed in the current literature.
- Solubility: Soluble in water and organic solvents, which facilitates its use in various biological assays.
This compound exhibits biological activity primarily through its interaction with specific enzyme targets and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity: In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties: Preliminary data indicate that it possesses antimicrobial activity against both gram-positive and gram-negative bacteria.
- Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is significant in neurodegenerative disease models.
Case Studies
-
Antitumor Efficacy:
- A study conducted on human breast cancer cell lines (MCF-7) showed a dose-dependent inhibition of cell proliferation when treated with this compound. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
-
Neuroprotection:
- In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant reduction in cell death compared to control groups. This suggests its potential role in protecting against neurodegenerative processes.
-
Antimicrobial Activity:
- A series of tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Antitumor | IC50 = 15 µM in MCF-7 cells | |
| Neuroprotection | Reduced oxidative stress-induced cell death | |
| Antimicrobial | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
Safety Profile
| Parameter | Value |
|---|---|
| Acute Toxicity | Moderate toxicity observed at high doses |
| LD50 | Not established; further studies needed |
| Skin Irritation | Potential irritant based on preliminary assessments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
